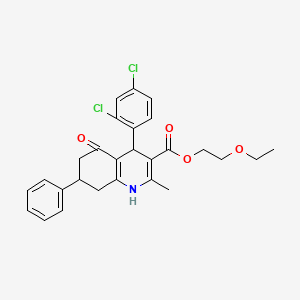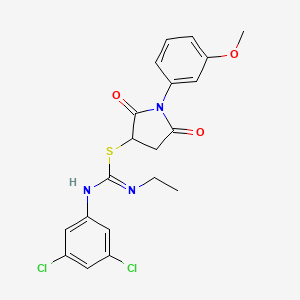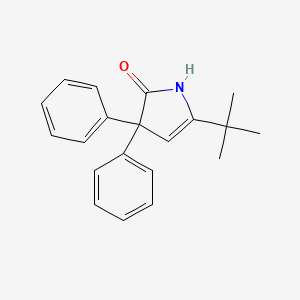![molecular formula C14H21ClN2O4 B5123947 4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride](/img/structure/B5123947.png)
4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride, also known as NBMPR, is a potent inhibitor of nucleoside transporters. It is widely used in scientific research to study the transport of nucleosides across cell membranes. NBMPR has a unique chemical structure that allows it to selectively inhibit nucleoside transporters, making it a valuable tool for studying nucleoside transport in vitro and in vivo.
Mecanismo De Acción
4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride works by binding to the nucleoside transporter and blocking its function. This prevents the uptake of nucleosides into cells, which can have a range of effects on cellular processes. This compound has been shown to inhibit the growth of cancer cells by blocking nucleoside uptake, making it a potential cancer therapy.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, depending on the cell type and the concentration of the compound used. Inhibition of nucleoside transport can lead to a decrease in DNA synthesis and cell proliferation, which can have a range of effects on cellular processes. This compound has also been shown to affect the metabolism of other compounds, such as adenosine, which can have additional effects on cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride in lab experiments is its selectivity for nucleoside transporters. This allows researchers to study the transport of nucleosides across cell membranes without affecting other cellular processes. However, the potency of this compound can also be a limitation, as high concentrations of the compound can have non-specific effects on cellular processes.
Direcciones Futuras
There are many possible future directions for research involving 4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride. One area of interest is the development of new cancer therapies that target nucleoside transporters. This compound has shown promise as a cancer therapy in preclinical studies, and further research could lead to the development of new drugs that target nucleoside transporters. Additionally, research into the effects of this compound on other cellular processes could lead to new insights into the role of nucleoside transporters in cellular metabolism.
Métodos De Síntesis
The synthesis of 4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride involves several steps, starting with the reaction of morpholine with butyl bromide to form 4-butylmorpholine. This intermediate is then reacted with 2-nitrophenol to form 4-[4-(2-nitrophenoxy)butyl]morpholine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of this compound.
Aplicaciones Científicas De Investigación
4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride has a wide range of applications in scientific research, particularly in the study of nucleoside transporters. Nucleoside transporters are responsible for the uptake of nucleosides into cells, which is essential for DNA synthesis and cell proliferation. This compound is a potent inhibitor of nucleoside transporters, making it a valuable tool for studying the transport of nucleosides across cell membranes.
Propiedades
IUPAC Name |
4-[4-(2-nitrophenoxy)butyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4.ClH/c17-16(18)13-5-1-2-6-14(13)20-10-4-3-7-15-8-11-19-12-9-15;/h1-2,5-6H,3-4,7-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWDITFOGDVCOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=CC=CC=C2[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(allyloxy)benzyl]-4-phenylpiperazine](/img/structure/B5123864.png)
![methyl 2-methyl-4-{4-[(4-nitrobenzyl)oxy]phenyl}-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5123865.png)
![4-(3-acetylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5123871.png)

![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5123890.png)
![2-methyl-N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5123898.png)
![N-[4-(benzyloxy)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5123904.png)

![(4aS*,8aR*)-2-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}decahydroisoquinoline](/img/structure/B5123909.png)


![2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione](/img/structure/B5123952.png)

